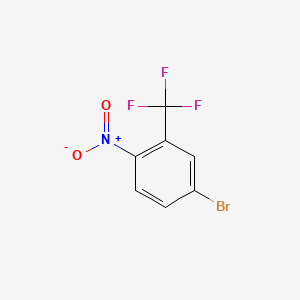

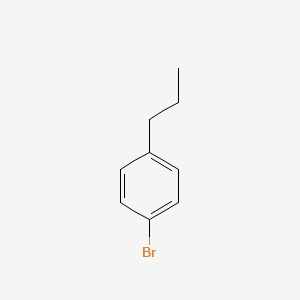

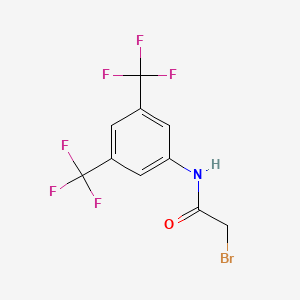

3,5-双(三氟甲基)-N-(溴代乙酰基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, involves multistep reactions starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and aniline derivatives. These syntheses highlight the versatility of the 3,5-bis(trifluoromethyl)aniline framework as a building block for developing complex molecules through reactions such as nitration, bromination, and amide formation (Ciber et al., 2023).

Molecular Structure Analysis

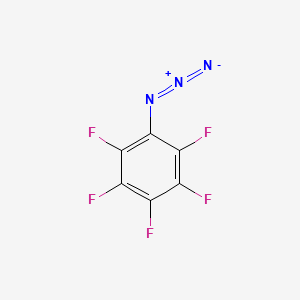

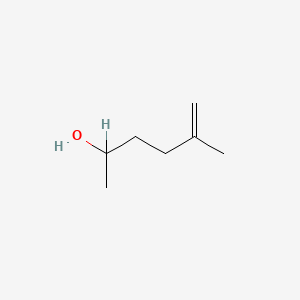

The molecular structure of compounds closely related to 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is characterized by the presence of electron-withdrawing trifluoromethyl groups which can significantly influence the electronic properties of the molecule. These groups make the aniline nitrogen more susceptible to electrophilic substitution reactions and affect the overall electronic distribution across the molecule, as seen in various structural analyses.

Chemical Reactions and Properties

Compounds containing the 3,5-bis(trifluoromethyl)aniline moiety undergo a range of chemical reactions, including organometallic reactions, ring-opening of epoxides with anilines, and photocatalytic transformations. These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which can stabilize intermediate species and facilitate unique reaction pathways (Porwisiak et al., 1996).

科学研究应用

-

Chemical Synthesis

-

Pharmaceutical Research

- Application : A variant of “3,5-Bis(trifluoromethyl)aniline” has been used in the synthesis of novel trifluoromethyl benzamides, which have been evaluated as potential CETP inhibitors .

- Results or Outcomes : The novel trifluoromethyl benzamides were evaluated for their ability to inhibit CETP . The specific results would be detailed in the original research paper.

- Battery Technology

- Application : A variant of “3,5-Bis(trifluoromethyl)aniline”, specifically “3,5-Bis(trifluoromethyl)benzyl”, has been used in the development of lithium-sulfur (Li-S) batteries . It was used to modify a triazine-based covalent organic framework, which helped suppress the shuttle effect of polysulfides, a significant obstacle to the commercialization of Li-S batteries .

- Method of Application : The compound was used to synthesize a modified separator for the batteries. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides .

- Results or Outcomes : The use of this compound led to improved capacity and cyclic stability of Li-S batteries. Cells with the modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

安全和危害

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is toxic if inhaled. It also causes serious eye irritation and skin irritation. It is harmful in contact with skin and if swallowed .

属性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCKYVKUIKRMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912696 |

Source

|

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline | |

CAS RN |

99468-72-1 |

Source

|

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。